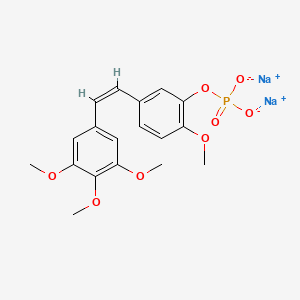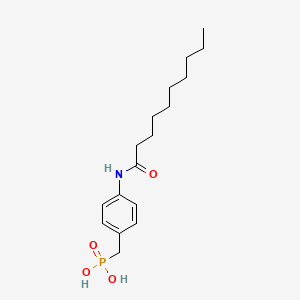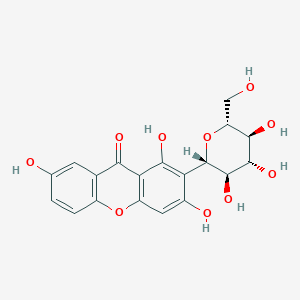
Br-PBTC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It specifically targets subtypes containing α4β2, α2β2, and α2β4 subunits . This compound is of significant interest due to its potential therapeutic applications and its role in scientific research.
Preparation Methods
The synthesis of Br-PBTC involves several steps, starting with the preparation of the benzo[b]thiophene core. The synthetic route typically includes bromination, amide formation, and piperidine ring introduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods are not widely documented, but laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Br-PBTC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: The compound can be reduced, particularly at the bromine site, to form debrominated derivatives.
Substitution: This compound can undergo substitution reactions, especially at the bromine site, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Br-PBTC has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the modulation of nicotinic acetylcholine receptors.
Biology: this compound is employed in research on neuronal signaling and receptor pharmacology.
Mechanism of Action
Br-PBTC exerts its effects by potentiating the opening of nicotinic acetylcholine receptors. It interacts with the extracellular C-terminus of the α2 or α4 subunits, enhancing receptor activation and reactivating desensitized receptors . The molecular targets include the α4β2, α2β2, and α2β4 subtypes of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Br-PBTC is unique in its selective modulation of specific nicotinic acetylcholine receptor subtypes. Similar compounds include:
PHCCC: Another positive allosteric modulator but targets different receptor subtypes.
Rbin-2: A modulator with a different chemical structure and target profile.
TPCA-1: While not a direct analog, it shares some pharmacological properties with this compound.
This compound stands out due to its high potency and selectivity for α4β2, α2β2, and α2β4 subunits, making it a valuable tool in receptor research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15BrN2OS |
|---|---|
Molecular Weight |
339.25 g/mol |
IUPAC Name |
7-bromo-N-[(3R)-piperidin-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15BrN2OS/c15-11-5-1-3-9-7-12(19-13(9)11)14(18)17-10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2,(H,17,18)/t10-/m1/s1 |
InChI Key |
LRYYPTVUWGMZQB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)



![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
